molecular formula C18H16ClN3O2 B6519364 N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,5-dimethylbenzamide CAS No. 920487-77-0

N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,5-dimethylbenzamide

Cat. No.: B6519364
CAS No.: 920487-77-0
M. Wt: 341.8 g/mol
InChI Key: QZNJQMRDANFDHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is a method for the metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one, which might be related to the synthesis of the compound . This reaction can be executed on a gram scale and proceeds under mild reaction conditions .

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrido[1,2-a]pyrimidines, have been reported to exhibit a broad range of biological activities

Mode of Action

The exact mode of action of this compound is currently unknown. It has been suggested that similar compounds might interact with cellular dna . This interaction could potentially lead to changes in cellular processes, but the

Properties

IUPAC Name

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-10-6-11(2)8-13(7-10)17(23)21-16-12(3)20-15-5-4-14(19)9-22(15)18(16)24/h4-9H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNJQMRDANFDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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